molecular formula C10H12ClN5 B4419115 N-(2-chlorobenzyl)-1-ethyl-1H-tetrazol-5-amine

N-(2-chlorobenzyl)-1-ethyl-1H-tetrazol-5-amine

Cat. No. B4419115
M. Wt: 237.69 g/mol
InChI Key: DKEGLQUTMWCKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-1-ethyl-1H-tetrazol-5-amine, also known as TET, is a synthetic compound that has been widely used in scientific research. TET is a tetrazole-based compound that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-ethyl-1H-tetrazol-5-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the NMDA receptor and to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to increase the production of nitric oxide, which is a potent vasodilator.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including neuroprotective effects, anticancer effects, and vasodilatory effects. This compound has been shown to protect neurons from glutamate-induced excitotoxicity and to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to increase the production of nitric oxide, which is a potent vasodilator.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorobenzyl)-1-ethyl-1H-tetrazol-5-amine in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This compound is also relatively stable and can be stored for long periods of time. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving N-(2-chlorobenzyl)-1-ethyl-1H-tetrazol-5-amine. One direction is to further investigate its mechanism of action, particularly in relation to its neuroprotective and anticancer effects. Another direction is to explore its potential as a therapeutic agent for various neurological and cardiovascular disorders. Additionally, this compound could be used as a tool to study the role of the NMDA receptor and nitric oxide in various physiological processes.

Scientific Research Applications

N-(2-chlorobenzyl)-1-ethyl-1H-tetrazol-5-amine has been used in various scientific research applications, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to have neuroprotective effects and has been used to study the role of the NMDA receptor in synaptic plasticity. In cancer research, this compound has been shown to inhibit the growth of cancer cells and has been used to study the mechanism of action of various anticancer drugs. In cardiovascular research, this compound has been shown to have vasodilatory effects and has been used to study the role of nitric oxide in blood vessel function.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-ethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5/c1-2-16-10(13-14-15-16)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEGLQUTMWCKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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